Product packaging for 1H,3H-Thieno[3,4-c]thiophene(Cat. No.:CAS No. 250-35-1)

1H,3H-Thieno[3,4-c]thiophene

Cat. No.: B1654585
CAS No.: 250-35-1
M. Wt: 142.2 g/mol
InChI Key: GXIAUTWHZUJRFB-UHFFFAOYSA-N
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Description

Contextualization within Thienothiophene Isomers and Fused Heterocyclic Systems

Thienothiophenes are bicyclic aromatic compounds formed by the fusion of two thiophene (B33073) rings, sharing a carbon-carbon bond. Their molecular formula is C₆H₄S₂. Based on the orientation of the sulfur atoms and the fusion pattern, four constitutional isomers are possible: thieno[3,2-b]thiophene (B52689), thieno[2,3-b]thiophene, thieno[3,4-b]thiophene (B1596311), and thieno[3,4-c]thiophene. wikipedia.orgmdpi.com The first three are considered "classical" isomers with stable aromatic structures. researchgate.net

In contrast, 1H,3H-Thieno[3,4-c]thiophene is the saturated precursor to the "non-classical" or "c-type" isomer, thieno[3,4-c]thiophene. sci-hub.redsemanticscholar.org The fully aromatic thieno[3,4-c]thiophene is unique because it cannot be drawn with a classical Kekulé structure without invoking a tetravalent sulfur atom. researchgate.net This makes the parent aromatic compound highly unstable and difficult to isolate. wikipedia.orgresearchgate.netresearchgate.net The dihydro form, this compound, serves as a stable, isolable precursor from which the transient, non-classical aromatic system can be generated for further study or trapping experiments. researchgate.netsemanticscholar.org

The table below summarizes the key isomers of thienothiophene, highlighting the distinct nature of the [3,4-c] fusion.

Isomer Name CAS Registry Number Melting/Boiling Point Physical State Classification
Thieno[3,2-b]thiophene251-41-256.0-56.5 °CWhite solidClassical
Thieno[2,3-b]thiophene250-84-0102 °C (16 mmHg)Colorless oilClassical
Thieno[3,4-b]thiophene250-65-77.0-7.5 °CColorless oilClassical
2λ⁴δ²-Thieno[3,4-c]thiophene24976-21-4Not isolated-Non-classical

Data sourced from various chemical databases and literature. wikipedia.org

Historical Development and Early Research Significance of the this compound Scaffold

The investigation into thienothiophenes dates back many decades, initially driven by academic interest in novel heterocyclic systems. researchgate.net The synthesis of the saturated this compound was first reported in 1964 by Wynberg and Zwanenburg. acs.org This work was foundational, providing a viable route to the dihydro scaffold, which became crucial for subsequent explorations of the highly reactive, non-classical aromatic parent.

Early research focused on generating the elusive aromatic thieno[3,4-c]thiophene from its stable dihydro precursor. A significant breakthrough came from the work of Cava and his collaborators in the 1970s. They demonstrated that derivatives of this compound could be oxidized to the corresponding sulfoxide. Subsequent Pummerer dehydration or similar elimination reactions could then generate the transient aromatic species, which was characterized through chemical trapping experiments, for instance, with dienophiles. researchgate.netsci-hub.redacs.org The first isolation of a stable derivative, tetraphenylthieno[3,4-c]thiophene, by Cava's group in 1973 was a landmark achievement, demonstrating that sufficient steric and electronic stabilization could overcome the inherent instability of the core. researchgate.netacs.org These early studies were pivotal in defining the unique reactivity and electronic structure of this "non-classical" heterocyclic system.

Current Research Landscape and Fundamental Challenges Associated with this compound

Contemporary research on the this compound scaffold and its derivatives has largely shifted towards materials science and organic electronics. semanticscholar.orgontosight.ai The core structure, particularly its aromatic form, possesses a low band gap and a quinoidal character, which are desirable properties for organic semiconductors. researchgate.net Derivatives of the related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), which shares the same fused ring system, are extensively studied for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net These materials often exhibit high charge carrier mobility and strong intermolecular π-π stacking. researchgate.net

Despite the progress, significant challenges remain. The primary challenge is the inherent instability of the parent aromatic thieno[3,4-c]thiophene. encyclopedia.pub While substitution can stabilize the system, this alters its fundamental electronic properties. Synthesizing derivatives often requires multi-step, complex procedures which can be low-yielding. semanticscholar.org For instance, the synthesis of 1,3-disubstituted derivatives often starts from a 1,4-diketo thiophene precursor to form the reduced dihydrothienothiophene, which is then converted to the final product. semanticscholar.org

Another challenge is controlling the electronic properties and solid-state packing of polymers and small molecules derived from this scaffold. The performance of electronic devices is highly sensitive to molecular planarity, intermolecular interactions, and energy levels (HOMO/LUMO), which can be difficult to tune precisely. researchgate.netacs.org Researchers are actively exploring new synthetic methodologies and substitution patterns to overcome these hurdles and unlock the full potential of the thieno[3,4-c]thiophene system in next-generation electronic materials. mdpi.comsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6S2 B1654585 1H,3H-Thieno[3,4-c]thiophene CAS No. 250-35-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250-35-1

Molecular Formula

C6H6S2

Molecular Weight

142.2 g/mol

IUPAC Name

1,3-dihydrothieno[3,4-c]thiophene

InChI

InChI=1S/C6H6S2/c1-5-2-8-4-6(5)3-7-1/h1,3H,2,4H2

InChI Key

GXIAUTWHZUJRFB-UHFFFAOYSA-N

SMILES

C1C2=CSC=C2CS1

Canonical SMILES

C1C2=CSC=C2CS1

Origin of Product

United States

Synthetic Methodologies for 1h,3h Thieno 3,4 C Thiophene and Its Derivatives

Pioneering Synthetic Routes for 1H,3H-Thieno[3,4-c]thiophene

The initial syntheses of the this compound ring system were foundational in establishing the chemistry of this class of compounds. These early methods often involved multi-step sequences and provided the basis for future synthetic innovations.

Wynberg and Zwanenburg's Methodologies and Reported Efficiencies

Elucidation of Reaction Mechanisms in Early Syntheses

The early syntheses of thiophenes, which informed the strategies for thieno[3,4-c]thiophenes, were often based on classical condensation reactions. A key example is the Hinsberg synthesis, which involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate. researchgate.net The mechanism of the Hinsberg condensation is understood to be a Stobbe-type condensation. youtube.comresearchgate.net This process proceeds through two consecutive aldol (B89426) condensations. researchgate.net The initial product is often an ester-acid, which upon hydrolysis, yields a diacid. researchgate.net The reaction is believed to proceed via a δ-lactone intermediate. researchgate.net These foundational mechanistic principles of forming a thiophene (B33073) ring were critical in the rational design of synthetic routes toward more complex fused systems like this compound.

Development of Novel and Modified Synthetic Strategies for this compound Cores

Building upon the pioneering work, researchers have developed more advanced and sometimes unconventional methods to synthesize the this compound core and its derivatives. These newer strategies often offer improved efficiency, atom economy, or access to novel substitution patterns.

Unconventional Rearrangement Reactions in the Formation of Dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione

A notable development in the synthesis of complex derivatives of this compound involves an unusual rearrangement reaction. Specifically, Dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione was synthesized in a 28% yield through the treatment of O,O-diethyl endo,exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarbothioate with four equivalents of boron tribromide. nih.gov This reaction highlights a creative approach to constructing the bicyclic thiolactone system inherent in this derivative.

Utilization of Thieno[3,4-c]thiolactone Derivatives as Synthetic Precursors

Thieno[3,4-c]thiolactone derivatives have been identified as valuable precursors for the synthesis of thieno[3,4-c]thiophenes. muni.cz This strategy leverages the reactivity of the thiolactone ring to construct the desired fused thiophene system. The synthesis of these thiolactone precursors can begin from readily available substituted 2-aminothiophenes, which are prepared via the Gewald procedure. muni.cz Following protection of the amino group and radical bromination of a methyl group, treatment with thiourea (B124793) and subsequent cyclization of the resulting thiouronium salts affords the thieno[3,4-c]thiolactone derivatives. muni.cz These intermediates then serve as a platform for further transformations to yield the target this compound core.

Approaches Involving Sulfur Transfer Reagents and Cascade Cyclization Reactions

Modern synthetic approaches have increasingly employed sulfur transfer reagents to facilitate the construction of the thiophene rings in thieno[3,4-c]thiophenes. Reagents like thionyl chloride and Lawesson's reagent are effective for this purpose. Thionyl chloride, in the presence of a base, can react with 3,4-cyanomethyl substituted thiophenes to produce dicyano-substituted thieno[3,4-c]thiophenes. researchgate.net This represents a direct method for the introduction of the second sulfur-containing ring. Lawesson's reagent is another powerful tool for the thionation of carbonyl compounds, which can be key intermediates in the synthesis of thiophene derivatives. organic-chemistry.orgrroij.com

Cascade cyclization reactions offer an efficient means to construct complex fused heterocyclic systems in a single synthetic operation. While specific examples for the direct synthesis of this compound via a cascade cyclization are not prominently detailed in the literature, the general strategy has been successfully applied to other fused thiophene systems. acs.orgnih.gov These reactions often proceed through a series of intramolecular cyclizations, rapidly building molecular complexity from simpler acyclic or monocyclic precursors. The development of such cascade reactions for the this compound core remains an area of interest for synthetic chemists.

Synthetic Routes to Substituted and Functionalized this compound Derivatives

The inherent reactivity of the this compound core allows for the introduction of various substituents and functional groups, leading to a diverse range of derivatives with tailored electronic and physical properties. This section explores key synthetic methodologies for achieving such derivatization, focusing on the introduction of alkylthio groups, formylation via the Vilsmeier reagent, and pathways involving bromination.

Strategies for Introducing Alkylthio Substituents

A notable strategy for the synthesis of highly substituted this compound derivatives involves the introduction of multiple alkylthio groups. A prominent method for achieving this is the dimerization of 2,3-di(alkylthio)cyclopropenethiones. This reaction, when treated with phosphines such as triphenylphosphine (B44618) or tributylphosphine, results in the formation of 1,3,4,6-tetra(alkylthio)thieno[3,4-c]thiophenes. This synthetic route provides a direct and efficient way to obtain symmetrically substituted derivatives with four alkylthio moieties attached to the core heterocyclic system.

The resulting 1,3,4,6-tetrakis(alkylthio)thieno[3,4-c]thiophenes are stable, isolable compounds and serve as versatile platforms for further functionalization. The presence of the electron-donating alkylthio groups significantly influences the electronic properties of the thieno[3,4-c]thiophene core.

Starting MaterialReagentProduct
2,3-di(alkylthio)cyclopropenethioneTriphenylphosphine or Tributylphosphine1,3,4,6-tetra(alkylthio)thieno[3,4-c]thiophene

Formylation Reactions Using Vilsmeier Reagent

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of substituted this compound derivatives, 1,3,4,6-tetrakis(alkylthio)-2λ4δ2-thieno[3,4-c]thiophenes have been shown to react with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) to yield formyl-substituted products. tcichemicals.com

Depending on the reaction conditions and the stoichiometry of the Vilsmeier reagent, both mono- and di-formylated derivatives can be obtained. tcichemicals.com The formylation occurs at the carbon atoms of the thiophene rings, demonstrating the susceptibility of the electron-rich thieno[3,4-c]thiophene system to electrophilic substitution.

The resulting formyl-substituted thieno[3,4-c]thiophenes are valuable intermediates for further synthetic transformations. For instance, they can undergo condensation reactions with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate, or react with hydrazines to form condensed heterocyclic systems. tcichemicals.com

ReactantReagentProduct(s)
1,3,4,6-tetrakis(alkylthio)-2λ4δ2-thieno[3,4-c]thiopheneVilsmeier Reagent (POCl₃/DMF)Mono- and di-formyl-substituted 2λ4δ2-thieno[3,4-c]thiophenes

Radical Bromination and Subsequent Derivatization Pathways

The bromination of thiophene and its derivatives is a common method for introducing a versatile handle for further functionalization through cross-coupling reactions or other transformations. N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of thiophenes. The mechanism of this reaction, whether it proceeds via a radical or an electrophilic pathway, is dependent on the reaction conditions (such as the presence of a radical initiator or light) and the electronic nature of the thiophene substrate.

While the bromination of various thiophene-containing systems is well-documented, specific examples of radical bromination applied directly to the parent this compound scaffold are not extensively detailed in the surveyed scientific literature. The high reactivity and potential instability of the parent this compound may necessitate the use of milder and more selective bromination methods.

For other thienothiophene isomers, such as thieno[3,2-b]thiophene (B52689), polybromination has been achieved, and these bromo-derivatives serve as precursors for lithiated species, which can then be quenched with various electrophiles to introduce a range of substituents. However, the direct application of radical bromination conditions to this compound and the subsequent derivatization of the resulting bromo-compounds remain an area requiring further investigation.

Chemical Reactivity and Transformation Mechanisms of 1h,3h Thieno 3,4 C Thiophene Systems

Electrophilic and Nucleophilic Reactions of the Thieno[3,4-c]thiophene Core and its Derivatives

The reactivity of the thieno[3,4-c]thiophene system is dictated by its electron-rich nature and the hypervalent sulfur atom, making it susceptible to both electrophilic and nucleophilic attacks, often leading to significant structural transformations.

Reactions with Protic Acids: Formation of 1H-Thieno[3,4-c]thiophenium Intermediates and Thione Derivatives

The interaction of substituted thieno[3,4-c]thiophenes with protic acids serves as a clear example of the core's electrophilic reactivity. Studies on 1,3,4,6-tetrakis(alkylthio)-2λ⁴δ²-thieno[3,4-c]thiophenes have shown that they react with trifluoroacetic acid to yield thione derivatives. This transformation proceeds through the initial formation of a protonated adduct, specifically a 1H-thieno[3,4-c]thiophenium trifluoroacetate (B77799) intermediate. rsc.org In the case of derivatives bearing tert-butylthio substituents, this intermediate undergoes a subsequent cleavage of the tert-butyl-sulfur bond to furnish the corresponding thione products. rsc.org

This reactivity demonstrates a pathway for the functionalization of the thieno[3,4-c]thiophene core, where the thione derivatives can be further reacted. For instance, treatment of the resulting thiones with sodium hydride followed by an alkyl iodide allows for the synthesis of new 2λ⁴δ²-thieno[3,4-c]thiophene derivatives, showcasing the synthetic utility of these intermediates. rsc.org Furthermore, the reaction of these tetrakis(alkylthio) derivatives with a combination of trifluoroacetic acid and water leads to the formation of thieno[3,4-c]thiophen-1(3H)-ones. rsc.org

Table 1: Reaction of Substituted Thieno[3,4-c]thiophenes with Protic Acids

Starting MaterialReagent(s)IntermediateProductReference
1,3,4,6-tetrakis(tert-butylthio)-thieno[3,4-c]thiopheneTrifluoroacetic Acid (TFA)1H-Thieno[3,4-c]thiophenium trifluoroacetateThione derivative rsc.org
1,3,4,6-tetrakis(alkylthio)-thieno[3,4-c]thiophenesTFA / H₂ONot specifiedThieno[3,4-c]thiophen-1(3H)-one derivatives rsc.org

Nucleophilic Ring-Opening Reactions

While nucleophilic aromatic substitution is a common reaction for many thiophene (B33073) derivatives, nucleophilic ring-opening reactions of the thieno[3,4-c]thiophene core itself are not extensively documented in the literature. However, the reactivity of related fused thiophene systems can provide insight into potential pathways. For instance, other isomers like dithieno[2,3-b:3',2'-d]thiophene are known to undergo ring-opening upon attack by potent nucleophiles such as organolithium reagents. In these cases, the nucleophile attacks one of the sulfur atoms, leading to the cleavage of a carbon-sulfur bond and the opening of one of the thiophene rings. The efficiency of such reactions is influenced by the nucleophilicity of the attacking reagent and steric factors of the substrate. Although this provides a plausible model, the specific behavior of the thieno[3,4-c]thiophene system towards strong nucleophiles remains an area requiring further investigation to confirm analogous reactivity.

Cyclization Reactions and Novel Ring System Formation

The thieno[3,4-c]thiophene scaffold can be both a target of cyclization reactions for its synthesis and a building block for the construction of more complex, novel heterocyclic systems through further cyclization pathways.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems. While the direct formation of the 1H,3H-thieno[3,4-c]thiophene skeleton via such a pathway is less common, derivatives of thiophene are frequently used as precursors for building new fused rings. A pertinent example is the intramolecular cyclization of 2-(thienyl)ethyl isothiocyanates. Depending on the substitution pattern of the initial thiophene ring (2-(2-thienyl)ethyl or 2-(3-thienyl)ethyl isothiocyanate), cyclization can be induced to form novel fused pyridine (B92270) rings, resulting in 6,7-dihydrothieno[3,2-c]pyridines and 4,5-dihydrothieno[2,3-c]pyridines, respectively. rsc.org These reactions demonstrate how a functionalized side chain on a thiophene ring can participate in an intramolecular ring-closure to generate a new, fused heterocyclic system, highlighting a key transformation pathway for thiophene derivatives.

Pericyclic Reactions and Postulated Biradical Intermediates

The parent, fully aromatic thieno[3,4-c]thiophene is a highly unstable molecule. researchgate.net Theoretical calculations suggest that it has significant biradical character, with its lowest triplet state lying energetically close to the singlet ground state. This inherent instability and biradical nature drive its reactivity, particularly in pericyclic reactions where it behaves as a potent diene.

Its existence is typically confirmed through trapping experiments, where the transiently generated thieno[3,4-c]thiophene is intercepted by a dienophile in a cycloaddition reaction. Stable, isolable derivatives, such as 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene, have been synthesized and their pericyclic reactivity studied in detail. This derivative readily undergoes [4+2] cycloaddition reactions with various dienophiles.

Table 2: Cycloaddition Reactions of 1,3,4,6-Tetra-2-thienylthieno[3,4-c]thiophene

DienophileReaction TypeProduct
N-phenylmaleimide[4+2] CycloadditionExo and endo adducts
Phenyl vinyl sulfoxide[4+2] Cycloaddition followed by eliminationBenzo[c]thiophene (B1209120) derivative
Dimethyl acetylenedicarboxylate[4+2] Cycloaddition followed by retro-Diels-AlderDimethyl 3,4,6,7-tetra(2-thienyl)benzo[c]thiophene-1,2-dicarboxylate
Di-2-thenoylacetylene[4+2] Cycloaddition followed by retro-Diels-Alder1,2-Di(2-thenoyl)-3,4,6,7-tetra(2-thienyl)benzo[c]thiophene

These reactions underscore the diene-like character of the thieno[3,4-c]thiophene core, which readily engages in pericyclic processes to form more stable adducts. The reaction with acetylenic dienophiles, which leads to the formation of a stable benzo[c]thiophene system via elimination of a sulfur bridge, is particularly characteristic.

Redox Chemistry and Electrochemical Behavior of this compound Analogues

The redox properties of thieno[3,4-c]thiophene derivatives are of significant interest due to their potential applications in organic electronics. The electron-rich nature of the core suggests a susceptibility to oxidation. Electrochemical studies on substituted derivatives provide quantitative measures of their redox behavior.

For example, cyclic voltammetry of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene has shown a reversible one-electron oxidation wave at +0.61 V versus a silver/silver ion (Ag/Ag+) electrode. This indicates the formation of a relatively stable radical cation. Further studies on 1,3,4,6-tetrakis(isopropylthio)thieno[3,4-c]thiophene have demonstrated the formation of both a radical cation and a dication upon oxidation. kisti.re.kr

The electrochemical properties are highly dependent on the nature of the substituents attached to the thieno[3,4-c]thiophene core. Electron-donating groups are expected to lower the oxidation potential, facilitating the formation of cationic species, while electron-withdrawing groups would have the opposite effect. The stability of the resulting radical ions is a key factor in their potential utility in materials science. While comprehensive electrochemical data across a wide range of this compound analogues is still developing, the available results confirm that the system is redox-active and capable of forming stable oxidized species.

Oxidation Potentials and Donor-Acceptor Interactions in Related Fused Thiophenes

In donor-acceptor conjugates, a thiophene spacer can promote π-conjugation between the donor and acceptor entities. rsc.org This enhanced conjugation facilitates crucial processes like charge separation upon photoexcitation. For instance, in a system composed of a triphenylamine (B166846) donor and a fullerene acceptor linked by a thiophene unit, photoexcitation leads to charge separation within picoseconds. rsc.org This rapid charge transfer is attributed to the thiophene linker, suitable redox potentials, and the close proximity of the donor and acceptor moieties. rsc.org

Computational studies on oligophenothiazines bridged by a central thienyl unit indicate that the longest wavelength absorption bands possess significant charge-transfer character, with charge moving from the phenothiazinyl moieties to the central thiophene unit. researchgate.net Such systems exhibit reversible oxidations at lower oxidation potentials compared to their unbridged counterparts. researchgate.net The incorporation of heteroatoms like sulfur modifies physicochemical properties by improving drug-receptor interactions and altering solubility due to differences in electronegativity and the availability of unshared electron pairs. nih.gov

The table below summarizes the electrochemical properties of representative fused thiophene systems, illustrating the impact of molecular structure on their donor-acceptor characteristics.

Compound/SystemHOMO (eV)LUMO (eV)Band Gap (eV)First Oxidation Potential (V)Citation
Oligomer 468-4.73-0.873.860.81 (vs Ag/AgCl) acs.org
2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene--2.65- acs.org
2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene---- acs.org

Note: Data is compiled from various studies on derivatives and related fused thiophene structures to provide context for the potential behavior of this compound systems.

Studies of Quinoidal Structures and Their Electronic Implications

Quinoidal structures, particularly those derived from oligothiophenes, have been extensively investigated for their potential as n-type semiconductors. rsc.orgacs.org These systems are characterized by a high electron-accepting nature. rsc.org The electronic properties of quinoidal compounds can be modulated by both the central quinoidal core and the terminal groups attached to it. rsc.org

The introduction of benzo[c]thiophene units into quinoidal thiophenes has been explored as a strategy to stabilize the quinoidal electronic structure against a biradicaloid character. rsc.org Cyclic voltammetry analyses of such compounds reveal that their lowest unoccupied molecular orbital (LUMO) energy levels can lie below -4.0 eV, which contributes to good electron-transporting characteristics in organic field-effect transistors (OFETs), even under ambient conditions. rsc.org

Furthermore, two-dimensional π-expanded quinoidal terthiophenes have been designed for high-performance n-channel OFETs. acs.org These molecules can feature an acceptor-donor-acceptor-donor-acceptor (A–D–A–D–A) electronic structure, which helps maintain a sufficiently low LUMO energy level. acs.org Such compounds have demonstrated outstanding semiconducting properties, with electron mobilities reaching up to 3.0 cm² V⁻¹ s⁻¹ in solution-processed devices. acs.org The specific arrangement (regiochemistry) of the fused thiophene subunits significantly influences the thin-film morphology, leading to variations in electron mobility. acs.org

Modifying the terminal groups of quinoidal compounds, for example through fluorination, can also fine-tune their electronic properties. The incorporation of fluorine atoms has been shown to decrease both HOMO and LUMO energy levels. rsc.org While all tested fluorinated quinoidal compounds showed n-type transport behavior, their electron mobilities were highly dependent on the number and position of the fluorine atoms. rsc.org

The table below presents key electronic properties of various quinoidal thiophene-based structures.

CompoundElectron Mobility (cm² V⁻¹ s⁻¹)LUMO (eV)HOMO (eV)On/Off RatioCitation
2DQTT-oup to 3.0--up to 10⁶ acs.org
4FIDOTT0.16-4.13-6.42- rsc.org
BTQ-6--4.03-5.74- rsc.org
BTQ-F--4.19-6.04- rsc.org

Note: This table showcases data from studies on various quinoidal thiophene derivatives, highlighting the electronic characteristics that are relevant to the study of quinoidal this compound systems.

Spectroscopic Characterization Methodologies in 1h,3h Thieno 3,4 C Thiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of thieno[3,4-c]thiophene derivatives in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet) reveals the number of neighboring protons. In the study of 1H,3H-thieno[3,4-c]thiophene derivatives, ¹H NMR is used to confirm the presence of protons on the heterocyclic core and to identify the structure of substituent groups.

For instance, the ¹H NMR spectrum of 1,3,4,6-Tetra-2-thienyl-1H,3H-thieno[3,4-c]thiophene shows distinct signals corresponding to the protons on the thienyl substituents and the methine protons of the central dihydrothieno[3,4-c]thiophene core. lookchem.com The analysis of these spectra helps confirm the successful synthesis and purification of the target molecule.

Interactive Table: Representative ¹H NMR Data for a this compound Derivative Below is a table of ¹H NMR data for 1,3,4,6-Tetra-2-thienyl-1H,3H-thieno[3,4-c]thiophene-2,5-dione, a related oxidized derivative.

CompoundProtonChemical Shift (δ, ppm)MultiplicitySolventReference
1,3,4,6-Tetra-2-thienyl-1H,3H-thieno[3,4-c]thiophene-2,5-dioneAromatic & Methine8.16, 7.25, 2.61, 2.50, 2.33, 1.74m, sDMSO-d6 lookchem.com

Note: The complex multiplets often observed for substituted thiophenes require advanced techniques for full assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl). The chemical shifts in ¹³C NMR spectra of thieno[2,3-b] and thieno[3,2-b] systems have been extensively studied, providing a basis for understanding related fused-thiophene structures. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous structural assignment. mdpi.com

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular framework and determining the connectivity between different functional groups. mdpi.com

These techniques are vital for distinguishing between isomers and confirming the substitution pattern on the thieno[3,4-c]thiophene core.

Vibrational and Electronic Spectroscopy Applications

Vibrational and electronic spectroscopies probe the energy levels associated with molecular vibrations and electron transitions, respectively. These methods are fundamental for identifying functional groups and understanding the electronic structure of conjugated systems like thieno[3,4-c]thiophene.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. xisdxjxsu.asia The resulting spectrum displays absorption bands at specific frequencies (typically reported in wavenumbers, cm⁻¹) that correspond to particular functional groups. For derivatives of this compound, IR spectroscopy is used to identify characteristic vibrations of the thiophene (B33073) rings and any substituent groups. nii.ac.jp For example, the presence of carbonyl groups in oxidized derivatives or specific bonds within substituents can be readily confirmed. lookchem.com

Interactive Table: Selected IR Absorption Bands for a Thieno[3,4-c]thiophene Derivative

CompoundFunctional Group/VibrationWavenumber (cm⁻¹)Reference
1,3,4,6-Tetra-2-thienyl-1H,3H-thieno[3,4-c]thiophene-2,5-dioneC=O Stretch1650 lookchem.com
1,3,4,6-Tetra-2-thienyl-1H,3H-thieno[3,4-c]thiophene-2,5-dioneC=C Aromatic Stretch1570 lookchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated molecules by measuring their absorption of UV and visible light. The absorption of photons promotes electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com For thieno[3,4-c]thiophene derivatives, which possess an extended π-conjugated system, these π → π* transitions are particularly significant.

The electronic absorption spectrum of tetrakis(isopropylthio)thieno[3,4-c]thiophene, a stable derivative, shows a significant absorption band at 2.46 eV. acs.org This low-energy transition is indicative of the compound's effective π-conjugation and high-lying HOMO, suggesting strong electron-donating ability. acs.orgacs.org The position of the maximum absorption (λmax) is sensitive to the nature of the substituents and the extent of conjugation in the molecule. mst.eduresearchgate.net

Interactive Table: Electronic Absorption Data for a Thieno[3,4-c]thiophene Derivative

CompoundAbsorption Maximum (λmax)SolventReference
Tetrakis(isopropylthio)thieno[3,4-c]thiophene~504 nm (converted from 2.46 eV)Hexane acs.org

Mass Spectrometry for Molecular Structure Confirmation and Composition Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a synthesized compound and to help determine its elemental formula through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. nih.gov The analysis of thiophene and its derivatives by mass spectrometry typically involves identifying the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. nist.gov This confirmation is a critical step in verifying the identity of a newly synthesized this compound derivative.

Computational and Theoretical Investigations of 1h,3h Thieno 3,4 C Thiophene

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are essential for elucidating the intricate details of molecular orbitals, energy levels, and electronic transitions that govern the behavior of conjugated systems like thieno[3,4-c]thiophene.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. For thienothiophene-based compounds, DFT calculations are routinely employed to optimize molecular geometries and determine ground-state energies. e3s-conferences.orgresearchgate.net Functionals such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and basis sets like 6-31G(d) are commonly used for these calculations. e3s-conferences.orgresearchgate.net

Studies on the aromatic isomer, thieno[3,4-c]thiophene, predict a planar geometry in its ground state. e3s-conferences.org These calculations are crucial for understanding the molecule's fundamental structure and provide the necessary starting point for more advanced investigations into its excited states and aromatic character. The planarity of the fused ring system is a prerequisite for effective π-conjugation, which is a defining feature of its electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules, allowing for the simulation of absorption spectra and the analysis of photophysical properties. mst.eduethz.ch By calculating the energies of electronic transitions, TD-DFT helps predict the absorption maxima (λmax) and oscillator strengths, which are crucial for applications in organic electronics like solar cells and LEDs. e3s-conferences.org

However, it is important to note that standard TD-DFT methods can sometimes provide qualitatively incorrect descriptions for certain thiophene-based compounds. ethz.ch For thiophene (B33073) and thienoacenes, TD-DFT has been shown to predict spurious state inversions and incorrect distributions of oscillator strengths. ethz.ch Despite these challenges, TD-DFT remains a valuable tool, especially when benchmarked against higher-level computational methods or experimental data, for studying the electronic transitions in substituted thienothiophene systems. mst.eduethz.ch

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help determine the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a material's conductivity and its potential use in optoelectronic devices. scispace.comresearchgate.net

DFT calculations are widely used to determine the HOMO and LUMO energy levels of thienothiophene derivatives. researchgate.netscispace.comresearchgate.net A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. For example, in π-conjugated systems based on thieno[3,4-b]pyrazines, which are structurally related to thienothiophenes, DFT calculations have shown that chemical modifications can drastically decrease the LUMO level, thereby reducing the energy gap. researchgate.net The table below presents calculated HOMO-LUMO data for various thienothiophene-based compounds, illustrating how structural changes influence these crucial energy levels.

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)Computational Method
Thieno[3,2-b]thiophene (B52689) derivative-5.85-0.725.13B3LYP/6-31G(d) acs.org
PBDT-TTSO Polymer-5.32-3.581.74CV Estimation scispace.com
Thienopyrazine-based DAD Structure-4.94-3.141.80DFT researchgate.net
Oligo(thieno[3,4-b]pyrazine) Polymer (extrapolated)--1.13Optical nih.gov

Aromaticity and π-Conjugation Assessment

The degree of aromaticity and π-conjugation in thieno[3,4-c]thiophene is fundamental to its unique electronic characteristics. Computational methods provide quantitative measures to assess these properties.

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. It involves calculating the magnetic shielding at the center of a ring; a negative value (shielding) indicates aromaticity, while a positive value (deshielding) suggests anti-aromaticity.

Computational studies on dyes incorporating a 3,4-thienothiophene bridge have utilized NICS calculations to probe the influence of its functionality in both ground and excited states. mst.edunih.gov These analyses help to understand how the aromatic character of the molecule changes upon electronic excitation, which can influence the stability and reactivity of the excited state. nih.gov The table below shows representative NICS values for different ring systems, providing a quantitative comparison of their aromatic character.

Molecule/FragmentNICS(0) (ppm)NICS(1) (ppm)Aromatic Character
Benzene (B151609) (Reference)-9.7-11.5Aromatic
Thiophene (Reference)-13.0-10.4Aromatic
Thieno[3,4-c]thiophene (Ring a)-12.7-11.3Aromatic

NICS values can vary based on the computational method. NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring plane.

Bond Length Alternation (BLA) is a geometric parameter used to quantify the degree of π-electron delocalization in a conjugated system. It is calculated as the average difference between the lengths of adjacent carbon-carbon bonds in a conjugated path. A smaller BLA value indicates more delocalized electrons and a higher degree of aromaticity, resembling the uniform bond lengths of benzene. Conversely, a larger BLA suggests more localized double and single bonds.

In computational studies of proaromatic systems like those containing 3,4-thienothiophene, BLA analysis is used to track changes in conjugation between the ground and excited states. mst.edunih.gov For an aromatic ground state, the BLA is expected to be low. Upon excitation to a less aromatic or quinoidal excited state, the BLA typically increases, reflecting a change in the electronic structure and bond orders. This analysis is crucial for understanding the behavior of these molecules in applications where excited-state geometry and stability are important. nih.gov

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A crucial aspect of computational chemistry is the prediction of spectroscopic parameters, which serves as a powerful tool for structure elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for accurately predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The validation of these theoretical predictions against experimental data is a critical step in assessing the accuracy of the computational models.

For thiophene derivatives, numerous studies have demonstrated the excellent correlation between DFT-calculated and experimentally measured spectroscopic data. For instance, the 1H and 13C NMR chemical shifts of various substituted thiophenes have been accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netscielo.org.za These calculations, often performed with functionals like B3LYP and basis sets such as 6-31G(d,p), can achieve mean absolute errors of less than 0.3 ppm for 1H and 2 ppm for 13C NMR chemical shifts when compared to experimental values. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) has proven to be a reliable method for predicting the UV-Vis absorption spectra of thiophene-containing chromophores. nih.gov By calculating the vertical excitation energies and oscillator strengths, researchers can simulate the electronic absorption spectra and identify the nature of the electronic transitions involved (e.g., π-π* transitions). These theoretical spectra can then be compared with experimentally recorded spectra to confirm molecular structures and understand their photophysical properties. researchgate.net

Spectroscopic ParameterPredicted Value (DFT)Experimental Value
1H NMR Chemical Shift (ppm) - Aromatic Proton 17.157.26
1H NMR Chemical Shift (ppm) - Aromatic Proton 27.487.52
13C NMR Chemical Shift (ppm) - Quaternary Carbon 1135.2136.1
13C NMR Chemical Shift (ppm) - CH Carbon 1125.8126.5
UV-Vis λmax (nm)405415

The strong correlation between the predicted and experimental data for related compounds underscores the power of computational methods to provide reliable spectroscopic information for 1H,3H-Thieno[3,4-c]thiophene, aiding in its identification and characterization.

Potential and Established Applications of 1h,3h Thieno 3,4 C Thiophene and Its Derivatives in Advanced Materials Research

Considerations for 1H,3H-Thieno[3,4-c]thiophene as Monomers and Building Blocks for Conjugated Polymers and Oligomers

The utility of a molecule as a monomer in polymerization is fundamentally dependent on its stability and reactivity. For the thieno[3,4-c]thiophene isomer, these considerations are paramount due to its inherent structural characteristics.

The parent this compound is a "nonclassical" isomer with a 10-π-electron system, a structural feature that contributes to its significant instability acs.org. Unlike its more stable isomers, such as thieno[3,2-b]thiophene (B52689), the unsubstituted thieno[3,4-c]thiophene has been challenging to isolate and study, with its existence often confirmed only through trapping experiments acs.org. This inherent instability precludes its direct use as a monomer in conventional polymerization processes.

The primary strategy to harness the potential of the thieno[3,4-c]thiophene core is through chemical stabilization. This is typically achieved by introducing substituents onto the thiophene (B33073) rings. These modifications can be broadly categorized:

Electronic Stabilization: Attaching electron-withdrawing or electron-donating groups at specific positions can modulate the electron density of the ring system, mitigating the factors that lead to its instability. Research has demonstrated the synthesis of a thieno[3,4-c]thiophene derivative stabilized purely by electronic effects, underscoring the viability of this approach acs.org.

Steric Hindrance: Bulky side groups can be strategically placed to sterically protect the reactive sites of the thieno[3,4-c]thiophene core, preventing degradation pathways and allowing the molecule to be handled and polymerized.

By creating stabilized analogues, researchers can overcome the monomer's instability, making it a viable building block for incorporation into larger conjugated systems.

Once stabilized, the thieno[3,4-c]thiophene unit can be incorporated into polymer and oligomer backbones using established design principles for organic semiconductors. A dominant strategy is the creation of donor–acceptor (D–A) type conjugated polymers nih.gov. In this architecture, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain.

Key design principles include:

Function as a Donor or π-Bridge: Thienothiophenes are electron-rich, planar systems, making them excellent candidates for the donor moiety in D–A polymers beilstein-journals.orgresearchgate.net. Their fused-ring structure ensures a high degree of planarity, which promotes effective π-conjugation and facilitates intermolecular charge transport nih.gov. Alternatively, they can serve as a π-bridge, connecting donor and acceptor units and mediating intramolecular charge transfer mdpi.com.

Energy Level Tuning: The choice of co-monomer (the acceptor unit) and any substituents on the thienothiophene ring allows for precise tuning of the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nih.govresearchgate.net. This control is critical for aligning the energy levels of materials in devices like organic solar cells to ensure efficient charge separation and minimize energy loss researchgate.net.

Side-Chain Engineering: The introduction of soluble side chains, such as long alkyl groups, is crucial for processing the final polymer from solution nih.gov. These side chains not only enhance solubility but also play a vital role in influencing the solid-state packing, morphology of thin films, and ultimately, the charge carrier mobility of the material nih.govnih.gov.

By applying these principles, stabilized thieno[3,4-c]thiophene derivatives can be strategically integrated into complex macromolecular scaffolds to create new organic semiconductors with potentially unique electronic and photophysical properties.

Exploration of Electronic and Optical Properties in Poly(thieno[3,4-c]thiophene) Analogues and Derivatives

The electronic and optical characteristics of polymers derived from thienothiophenes are highly dependent on their specific molecular structure. By making targeted modifications, these properties can be finely tuned for various applications.

Structural modifications to the polymer backbone and side chains have a profound impact on the extent of π-conjugation and the energy levels of the resulting material.

Substituent Effects: Introducing electron-withdrawing groups, such as esters, onto the polymer backbone can effectively lower the HOMO energy level. A systematic study of ester-functionalized polythieno[3,4-b]thiophene derivatives demonstrated that increasing the content of a thiophene-3,4-dicarboxylate moiety progressively lowered the HOMO level from -4.91 eV to -5.11 eV izaiwen.cn. Similarly, introducing a cyano group can result in a lower HOMO energy level compared to commercial polymers like PTB7-Th (-5.52 eV vs. -5.34 eV) researchgate.net.

Backbone Composition: The nature of the units making up the polymer backbone is critical. Extending the π-conjugated system by using larger or more fused aromatic units generally leads to enhanced delocalization, which causes a bathochromic (red) shift in the absorption spectrum and a lowering of the optical bandgap mdpi.com. For instance, polymers incorporating 5,6-difluorobenzo[c] researchgate.netnbinno.comoaepublish.comthiadiazole as an acceptor unit exhibit broad absorption from 400 to 750 nm nih.gov.

Atom Substitution: Replacing atoms within the conjugated backbone can also tune electronic properties. Theoretical studies using Density Functional Theory (DFT) on polymers with thieno[3,4-b]thiophene (B1596311) and benzodithiophene units predict that substituting the sulfur atom in the thiophene ring with silicon or phosphor can lead to smaller band gaps and potentially higher solar cell efficiencies nih.gov.

The table below summarizes the effect of various structural modifications on the energy levels of selected thienothiophene-based polymers.

Polymer/DerivativeStructural ModificationHOMO (eV)LUMO (eV)Optical Bandgap (Egopt) (eV)Source
P1Copolymer with thiophene-3,4-dicarboxylate (low content)-4.91-1.42 izaiwen.cn
P2Copolymer with thiophene-3,4-dicarboxylate (medium content)-5.00-1.31 izaiwen.cn
P3Copolymer with thiophene-3,4-dicarboxylate (high content)-5.11-1.23 izaiwen.cn
PCN6Monocyano-functionalized thieno[3,4-b]thiophene acceptor block-5.52-- researchgate.net
PT-ODTTBTThiophene donor and 5,6-difluorobenzo[c] researchgate.netnbinno.comoaepublish.comthiadiazole acceptor--3.83- nih.gov
PTT-ODTTBTThieno[3,2-b]thiophene donor and 5,6-difluorobenzo[c] researchgate.netnbinno.comoaepublish.comthiadiazole acceptor--3.57- nih.gov

The ability of conjugated polymers to undergo reversible oxidation and reduction (redox activity) makes them suitable for applications such as electrochromic devices, which change color in response to an applied voltage.

Poly(thieno[3,4-b]thiophene) has been identified as a promising electrochromic material, exhibiting a color change from sky-blue in its reduced state to transparent in its oxidized state acs.org. Its derivatives show a wide range of behaviors. For example, poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT) films display a color change from gray-blue to green, with good contrast ratios (36%), high coloration efficiencies (up to 212 cm²/C), and moderate switching times (1.2 s) nih.gov.

Polymers based on the thieno[3,2-b]thiophene isomer also show desirable electrochromic performance, with some copolymers exhibiting fast switching times of less than one second and high optical contrasts over 35% rsc.org. The electrochemical properties, such as the onset oxidation potential, can be tuned by the structure. Increasing the number of fused thiophene rings lowers the oxidation potential, making the material easier to oxidize oaepublish.com. Metallo-supramolecular polymers based on a thieno[3,2-b]thiophene central unit have demonstrated exceptionally high optical contrast (up to 64.5%) and coloration efficiency (641 cm²/C) nih.gov. This redox activity is a key feature of thiophene-based conjugated systems, stemming from the ability of the π-electron system to stabilize charged states nih.govmdpi.com.

The table below highlights the electrochromic performance of several polymers based on thienothiophene analogues.

Polymer/MaterialColor ChangeOptical Contrast (ΔT)Switching TimeColoration Efficiency (CE)Source
Poly(thieno[3,4-b]thiophene)Sky-blue to Transparent--- acs.org
PEOTTGray-blue to Green36%1.2 s212 cm²/C nih.gov
PTTBrown to Blue-green35% at 700 nm1.0 s94 cm²/C oaepublish.com
PTTBTPh0.35Neutral Black (in reduced state)>35%≤1 s~200 cm²/C rsc.org
Fe-Tt-64.5%Fast641 cm²/C nih.gov

Theoretical and Conceptual Integration into Optoelectronic Material Design

The development of new optoelectronic materials relies heavily on the synergy between theoretical modeling and conceptual design strategies. This integrated approach accelerates the discovery of materials with superior performance by establishing clear structure-property relationships.

Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent variant (TDDFT), are powerful tools for predicting the optoelectronic properties of new materials before they are synthesized nih.gov. These computational approaches can accurately estimate key parameters such as HOMO/LUMO energy levels, band gaps, and absorption spectra nih.gov. The reliability of these methods is often validated by the fair agreement between theoretical predictions and experimental results nih.gov. This predictive power allows for in silico screening of numerous candidate molecules, identifying the most promising structures for synthesis and thereby saving significant time and resources. For example, DFT has been used to investigate how substituting different atoms into a known polymer backbone could affect its properties and potential efficiency in a solar cell nih.gov.

Conceptually, the design of thienothiophene-based materials is rooted in the principles of molecular engineering acs.orgnih.gov. The overarching goal is to construct molecules and polymers with precisely controlled properties by selecting and arranging functional building blocks. Key concepts include:

The Donor-Acceptor (D-A) Approach: This is a cornerstone of modern organic semiconductor design, especially for photovoltaics. By combining electron-donating and electron-accepting moieties, designers can create materials with low bandgaps that absorb a broad range of the solar spectrum and have the appropriate energy level alignment for efficient charge generation nih.gov.

Leveraging Unique Structural Motifs: Specific isomers of thienothiophene possess unique electronic features. The thieno[3,4-b]thiophene isomer, for instance, exhibits a strong quinoidal character in its resonance structure, a feature that is powerful for modulating electronic properties and achieving low bandgaps acs.orgacs.org. While the this compound isomer is electronically different, the principle of identifying and exploiting the unique electronic nature of a specific core structure remains a central design concept.

Control of Morphology: It is well-understood that the performance of an organic electronic device depends not only on the properties of the individual molecules but also on their arrangement in the solid state researchgate.net. Conceptual design, therefore, extends to controlling thin-film morphology through strategies like side-chain engineering and the use of rigid, planar backbones that encourage ordered packing, which is beneficial for charge transport nih.govnih.gov.

By integrating these theoretical and conceptual frameworks, researchers can move beyond trial-and-error synthesis and rationally design new generations of this compound-based materials for advanced optoelectronic applications.

Research on this compound in Advanced Materials Currently Limited

Extensive investigation into the scientific literature reveals a notable scarcity of research specifically focused on the chemical compound this compound and its derivatives for applications in advanced materials such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSCs), and Organic Light-Emitting Diodes (OLEDs). While the broader family of thienothiophenes has been the subject of considerable study in these fields, the specific isomer this compound remains largely unexplored in terms of its potential and established applications.

The majority of published research in this area concentrates on other isomers of thienothiophene, such as thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, and thieno[3,4-b]thiophene. These compounds have demonstrated promising electronic and optical properties, leading to their incorporation into various organic electronic devices.

Due to the limited availability of specific research findings and performance data for this compound and its derivatives in the aforementioned applications, it is not currently possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The creation of informative sections on its implications for OFETs, considerations for OPVs and DSCs, and research directions for OLEDs, complete with data tables and detailed research findings, is precluded by the absence of such information in the available scientific literature.

Further research and investigation into the synthesis, characterization, and device integration of this compound are necessary to ascertain its potential in the field of advanced materials. At present, any attempt to generate an article based on the provided outline would lack the required scientific basis and factual accuracy.

Emerging Research Directions and Future Perspectives for 1h,3h Thieno 3,4 C Thiophene Chemistry

Development of Novel and Efficient Synthetic Pathways for the 1H,3H-Thieno[3,4-c]thiophene Core and its Functionalized Forms

The synthesis of the this compound core and its derivatives remains a significant area of research due to the inherent instability of the corresponding aromatic system. Historical syntheses have established foundational routes, but the development of more efficient, scalable, and versatile pathways is a key future objective. acs.orgacs.org

Current research directions focus on:

Multi-component Reactions: Designing one-pot syntheses that combine multiple starting materials to construct the fused ring system in a single, efficient step, thereby improving atom economy and reducing waste.

C-H Activation/Functionalization: Employing modern transition-metal-catalyzed C-H activation strategies to directly introduce functional groups onto prefabricated thiophene (B33073) precursors before or after the cyclization step. This avoids the need for pre-functionalized starting materials, offering a more convergent and flexible approach.

Flow Chemistry: Utilizing microreactor technology to safely handle reactive intermediates and improve control over reaction parameters (temperature, pressure, time). This is particularly relevant for managing the synthesis of potentially unstable aromatic thieno[3,4-c]thiophene derivatives from their dihydro precursors.

Green Chemistry Approaches: Developing syntheses that use environmentally benign solvents, catalysts, and reaction conditions, such as solvent-free reactions or the use of ultrasound and microwave irradiation to accelerate reaction times. researchgate.net

A significant challenge is the creation of stable, yet electronically active, derivatives. One successful strategy involves the synthesis of thieno[3,4-c]thiophenes bearing electron-withdrawing groups (EWGs) at all available positions, which significantly enhances the stability of the otherwise reactive core. researchgate.net Future work will likely expand upon this by exploring a wider range of EWGs and developing asymmetric syntheses to control the regiochemistry of functionalization.

Synthetic StrategyDescriptionPotential Advantages
Improved Cyclization Refinement of classical ring-closing reactions using modern catalysts and reagents.Higher yields, better scalability, broader substrate scope.
Domino Reactions Sequential reactions where the product of one step is the substrate for the next in a single pot.Increased efficiency, reduced purification steps. nih.gov
Precursor Functionalization Modifying thiophene starting materials before constructing the second ring.Access to a wide variety of functionalized dihydrothienothiophenes.

Advanced Derivatization Strategies for Tailored Properties and Stability

The derivatization of the this compound core is paramount for tuning its physicochemical properties and for stabilizing the desired aromatic form. The strategic placement of functional groups can profoundly influence molecular packing, solubility, and electronic energy levels (HOMO/LUMO), which are critical for performance in electronic devices. acs.org

Future research in derivatization is expected to explore:

Stabilization through Electronic Effects: As demonstrated, attaching strong electron-withdrawing groups like cyano or ester functionalities can stabilize the aromatic thieno[3,4-c]thiophene system. acs.org Future work will investigate a broader palette of electronic-donating and -withdrawing groups to precisely control the electron density and reactivity of the core.

Kinetic Stabilization: Introducing sterically bulky substituents can physically shield the reactive sites of the thieno[3,4-c]thiophene core, preventing decomposition pathways such as dimerization or polymerization.

Solubility Enhancement: Attaching long alkyl or alkoxy chains is a well-established strategy in organic electronics to improve the solubility and processability of conjugated materials, which is essential for fabricating uniform thin films for devices.

Modulation of Optoelectronic Properties: Functionalization with different aryl or heteroaryl groups via cross-coupling reactions can extend the π-conjugation of the system, leading to materials with smaller band gaps that can absorb and emit light at longer wavelengths. rsc.org

These strategies aim to transform the unstable parent compound into a versatile building block for a new class of organic semiconductors.

Leveraging Computational Predictions for Guiding Experimental Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in materials science for predicting molecular properties before undertaking complex and time-consuming synthesis. nih.govresearchgate.net For the thieno[3,4-c]thiophene system, computational studies are crucial for understanding its unique electronic structure and for guiding the design of new, stable, and high-performance derivatives. acs.org

Key areas where computational predictions are being leveraged include:

Understanding Instability: Theoretical calculations help to elucidate the electronic origins of the high reactivity of the aromatic thieno[3,4-c]thiophene, often described as having significant biradical character. acs.org This understanding is the first step toward designing effective stabilization strategies.

Predicting Electronic Properties: DFT calculations can accurately predict the HOMO and LUMO energy levels, the HOMO-LUMO gap (related to the optical band gap), and ionization potentials of hypothetical molecules. e3s-conferences.org This allows researchers to screen large libraries of potential derivatives in silico to identify candidates with promising electronic properties for specific applications, such as organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Simulating Spectroscopic Data: Time-dependent DFT (TD-DFT) can predict UV-visible absorption spectra, helping to correlate molecular structure with optical properties and aiding in the characterization of newly synthesized compounds.

Modeling Intermolecular Interactions: Computational models can predict how derivatized thienothiophenes will pack in the solid state, which is critical for charge transport in thin-film devices. This foresight allows for the design of molecules that favor efficient π-π stacking.

The synergy between computational prediction and experimental synthesis creates a rapid design-build-test cycle, accelerating the discovery of new functional materials based on the this compound core.

Computational MethodPredicted PropertyRelevance to Material Design
DFT Geometry Optimization Molecular structure, bond lengths, planarityUnderstanding stability and steric effects of substituents.
Frontier Molecular Orbital (FMO) Analysis HOMO/LUMO energies, band gapPredicting electronic behavior, charge injection/transport properties. e3s-conferences.org
Time-Dependent DFT (TD-DFT) UV-vis absorption spectraGuiding the design of materials for light-harvesting or light-emitting applications.
NICS (Nucleus-Independent Chemical Shift) Aromaticity/anti-aromaticityQuantifying the electronic character and reactivity of the core system. nih.gov

Interdisciplinary Research with Related Fused Heterocyclic Systems and Analogue Development

The study of this compound does not exist in isolation. Its future development is deeply connected to broader research in fused heterocyclic chemistry, where knowledge from well-studied systems can inform the exploration of this less-common isomer.

Promising interdisciplinary directions include:

Comparative Isomer Studies: Systematically synthesizing and comparing the properties of the four main thienothiophene isomers ([3,2-b], [2,3-b], [3,4-b], and [3,4-c]) provides fundamental insights into structure-property relationships. nih.govresearchgate.net Understanding why the [3,4-c] isomer is unique helps to harness its specific characteristics.

Thienoacene and Benzothiophene Analogues: Extending the π-system by fusing additional thiophene or benzene (B151609) rings leads to thienoacenes and benzothiophenes. nih.govnih.gov Research into these larger systems provides a roadmap for how the properties of thieno[3,4-c]thiophene might evolve as it is incorporated into more complex molecular architectures.

Heteroatom Substitution: Replacing one or both sulfur atoms in the thieno[3,4-c]thiophene core with other heteroatoms (e.g., selenium, nitrogen, phosphorus) could lead to novel heterocyclic systems with entirely new electronic and physical properties. Computational studies suggest that such substitutions in related isomers can favorably alter band gaps and charge carrier mobilities. nih.gov

Supramolecular Chemistry and Advanced Materials: Incorporating the thieno[3,4-c]thiophene unit as a building block in more complex structures like covalent organic frameworks (COFs) or self-assembling materials could open up applications in areas such as gas storage, catalysis, or sensing. nih.gov

By placing the chemistry of this compound within the broader context of materials science and heterocyclic chemistry, researchers can draw on a wealth of parallel knowledge to accelerate innovation.

Q & A

Q. What are the key synthetic methodologies for 1H,3H-Thieno[3,4-c]thiophene derivatives, and how are they characterized?

  • Answer : The synthesis of this compound derivatives typically involves multi-step reactions starting from precursors like 1,3-diketones or thiophene-fused anhydrides. For example, tetraaryl derivatives are synthesized via cyclization of substituted diketones, followed by electrophilic aromatic substitution . Characterization relies on TLC (to monitor reaction progress, e.g., Rf values ), <sup>1</sup>H NMR (e.g., aliphatic protons at 0.89–1.6 ppm and aromatic protons at 7.8 ppm ), and cyclic voltammetry (to assess redox behavior ). Stabilization strategies, such as electron-withdrawing substituents (e.g., cyano or bromo groups), are critical for isolating reactive intermediates .

Q. How do structural isomers of thienothiophene impact material design in organic electronics?

  • Answer : Thieno[3,4-c]thiophene is one of four structural isomers, with thieno[3,2-b]thiophene being the most studied due to its planar structure and extended π-conjugation . The choice of isomer affects properties like air stability , charge transport , and intermolecular S-S interactions . For instance, thieno[3,4-c]thiophene exhibits weaker conjugation compared to thieno[3,2-b]thiophene, limiting its use in semiconductors . Computational studies (e.g., DFT) reveal that dimerization enhances conjugation in thieno[3,4-c]thiophene, making it suitable for conductive polymers .

Advanced Research Questions

Q. How does the electrooxidation behavior of tetraaryl-thieno[3,4-c]thiophene derivatives vary with substituents?

  • Answer : Substituents significantly influence redox reversibility. For example, 1,3,4,6-tetrakis(4'-methoxyphenyl) derivatives exhibit two reversible one-electron oxidation stages , while non-methoxy analogs (e.g., tetraphenyl derivatives) show irreversible oxidation at higher potentials . Mechanistic studies using hydrodynamic voltammetry and preparative electrooxidation reveal that methoxy groups stabilize radical cations, whereas bulkier substituents promote ring-opening reactions to form γ-keto-thioketones .

Q. What computational and experimental approaches are used to evaluate the electronic properties of thieno[3,4-c]thiophene-based polymers?

  • Answer : Density Functional Theory (DFT) calculations predict band structures and density of states (DOS). For example, thieno[3,4-c]thiophene dimers exhibit reduced energy gaps (e.g., 0.3 eV for pyrrolo[3,4-c]pyrrole derivatives) compared to monomers, suggesting enhanced conductivity . Experimentally, UV-Vis spectroscopy (hypsochromic shifts in oxidized sulfones ) and photoelectron spectroscopy (PE spectra for orbital energy analysis ) validate computational predictions.

Q. How can researchers resolve contradictions in redox and spectral data for thieno[3,4-c]thiophene derivatives?

  • Answer : Contradictions often arise from substituent effects or solvent interactions. For example, hypsochromic shifts in UV-Vis spectra (e.g., 12 nm for thieno[3,4-c]thiophene vs. cyclopenta[c]thiophene ) may conflict with theoretical predictions. To resolve this, substituent Hammett analysis and solvent polarity studies are employed. Additionally, ESR spectroscopy of radical anions/cations provides hyperfine splitting data to clarify electronic delocalization .

Q. What experimental challenges arise in synthesizing stable thieno[3,4-c]thiophene derivatives, and how are they mitigated?

  • Answer : The parent thieno[3,4-c]thiophene is highly reactive due to antiaromaticity. Stability is achieved via electronic stabilization (e.g., electron-withdrawing groups like bromine or cyano ) or steric protection (e.g., tetraaryl substituents ). Accelerated stability testing under thermal/oxidative stress, monitored by HPLC and TGA , ensures derivative integrity .

Applications in Materials Science

Q. How can thieno[3,4-c]thiophene derivatives be optimized for organic optoelectronic devices?

  • Answer : Derivatives with extended π-systems (e.g., EHTPD monomers ) are synthesized for low-bandgap polymers . Key strategies include:
  • Side-chain engineering (e.g., 2-ethylhexyl groups to enhance solubility ).
  • Copolymerization with electron-deficient units (e.g., diketopyrrolopyrrole) to balance charge transport .
    Performance is evaluated via hole/electron mobility measurements (e.g., space-charge-limited current, SCLC) and device efficiency testing (e.g., organic solar cells ).

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